molecular formula C13H26N2O3 B2449722 HepoK CAS No. 2253771-13-8

HepoK

Cat. No. B2449722
CAS RN: 2253771-13-8
M. Wt: 258.362
InChI Key: MIPVNXBAKZBUIK-NSHDSACASA-N
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Description

Synthesis Analysis

Retrosynthesis prediction with an interpretable deep-learning framework based on molecular assembly tasks has been used for the synthesis of HepoK .


Molecular Structure Analysis

The molecular formula of this compound is C13H26N2O3 and its molecular weight is 258.362. For a detailed molecular structure analysis, techniques such as molecular dynamics simulations and structural analysis can be used .


Chemical Reactions Analysis

The chemical reactions involving this compound can be predicted using a Transformer-based deep learning model .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques relevant in high-throughput biomaterials research .

Scientific Research Applications

Genetically Encoding a Lipidated Amino Acid for Extension of Protein Half-Life in Vivo

HepoK, specifically ϵ-N-heptanoyl-l-lysine, has been studied for its ability to extend the half-life of protein therapeutics in vivo. This approach involves genetically encoding this compound to introduce a fatty-acid-containing amino acid into proteins, enhancing their binding to human serum albumin (HSA) and thereby extending their lifetime in the body. This method, demonstrated with glucagon-like peptide-1 (GLP1) incorporated with this compound, showed stronger binding to HSA without impairing receptor stimulation. The resulting GLP1(this compound) was effective in lowering blood glucose levels in mice, with longer-lasting effects than the wild-type GLP1, suggesting potential applications in diabetes treatment and other therapeutic areas where extended protein half-life is beneficial (Fu et al., 2019).

Expression and Analysis of Human Erythropoietin

This compound has been implicated in studies focusing on the expression, enrichment, and analysis of erythropoietins. For example, research involving the isolation and analysis of erythropoietins using receptor-coated magnetic beads and liquid chromatography-mass spectrometry has been conducted. This research is significant in the context of anti-doping analysis and the development of analytical methods for detecting erythropoietin-mimetic agents (EMAs) in human urine. Such studies contribute to our understanding of protein behavior and the detection of illicit drug use in sports (Vogel et al., 2014).

Application in Medical Research and Biotechnology

The study and application of this compound extend to various fields in medical research and biotechnology. For instance, research on the expression of human erythropoietin with additional N-linked in CHO-K1 cells has been carried out to optimize conditions for recombinant human erythropoietin (rhEPO) production. This research provides insights into the production and optimization of rhEPO, which is a critical component in treating anemia and other related conditions. The exploration of this compound in these contexts demonstrates its relevance in therapeutic protein production and optimization (Santoso et al., 2019).

Future Directions

The future directions of HepoK research could involve the study of protein lipidation. For instance, this compound has been incorporated into glucagon-like peptide (GLP1) in E. coli, showing stronger binding with human serum albumin (HSA) than GLP1(WT), without impairing the stimulation of GLP1 receptor in cells .

Biochemical Analysis

Biochemical Properties

N6-heptanoyl-L-lysine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to significantly promote the growth and activity of microorganisms, enhance protein synthesis, and inhibit polysaccharide production .

Cellular Effects

N6-heptanoyl-L-lysine influences cell function in various ways. It has been shown to control nitrite nitrogen accumulation, thereby effectively managing the balance of nitrogen in cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of N6-heptanoyl-L-lysine involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of N6-heptanoyl-L-lysine change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

N6-heptanoyl-L-lysine is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

N6-heptanoyl-L-lysine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

properties

IUPAC Name

(2S)-2-amino-6-(heptanoylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-2-3-4-5-9-12(16)15-10-7-6-8-11(14)13(17)18/h11H,2-10,14H2,1H3,(H,15,16)(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPVNXBAKZBUIK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)NCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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